molecular formula C13H17NO2 B1656143 Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate CAS No. 5100-58-3

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate

Cat. No.: B1656143
CAS No.: 5100-58-3
M. Wt: 219.28 g/mol
InChI Key: IYOKFCOGEPFIKG-UHFFFAOYSA-N
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Description

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate is an organic compound with the molecular formula C13H17NO2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is widely studied for its biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael addition with 2-alkenyl anilines . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the tetrahydroquinoline scaffold.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted esters.

Scientific Research Applications

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-6,11,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKFCOGEPFIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445391
Record name Ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-58-3
Record name Ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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